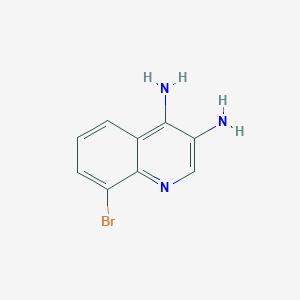

8-Bromoquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEZUMVLBQMEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Insights of 8 Bromoquinoline 3,4 Diamine

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the quinoline (B57606) core at the 8-position imparts reactivity typical of aryl halides. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The aryl bromide in 8-bromoquinoline-3,4-diamine serves as a suitable electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.seyonedalabs.comharvard.edu For this compound, this reaction would involve the coupling of the C8-position with various aryl or vinyl boronic acids. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.orgnih.gov This reaction would allow for the introduction of a wide range of primary and secondary amines at the 8-position of the quinoline ring. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is crucial for the efficiency of both Suzuki-Miyaura and Buchwald-Hartwig reactions. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 8-Phenylquinoline-3,4-diamine |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 8-(4-Methoxyphenyl)quinoline-3,4-diamine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 8-(Morpholin-4-yl)quinoline-3,4-diamine |

| Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-Phenylquinoline-3,8-diamine |

Note: This table presents plausible reaction conditions and products based on general knowledge of these reactions, as specific literature on this compound is limited.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the aryl bromide moiety. However, SNAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.orgyoutube.com The quinoline ring itself is somewhat electron-deficient, which may facilitate this reaction to some extent. The presence of the amino groups, which are electron-donating, might counteract this effect. For a successful SNAr reaction on this compound, strong nucleophiles and potentially harsh reaction conditions, such as high temperatures, would likely be necessary. The mechanism involves the attack of a nucleophile on the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion to restore aromaticity. libretexts.org

Transformations Involving the Diamine Functionality

The 1,2-diamine (or o-phenylenediamine) functionality on the quinoline ring is a versatile precursor for the synthesis of various heterocyclic systems and can undergo reactions typical of primary aromatic amines.

Condensation Reactions for Heterocycle Formation (e.g., Imidazoles, Quinoxalines)

The vicinal diamine group of this compound is ideally suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings.

The reaction with aldehydes leads to the formation of fused imidazole (B134444) rings. This transformation, often promoted by an acid catalyst or an oxidizing agent, results in the formation of imidazo[4,5-c]quinolines. researchgate.netbaranlab.orgorganic-chemistry.orgorganic-chemistry.orgeurekaselect.com The reaction proceeds through the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent aromatization.

Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, yields fused quinoxaline rings. chim.itsapub.orgmtieat.orgbioinfopublication.orgorganic-chemistry.org This reaction is a classical and widely used method for the synthesis of quinoxalines and their derivatives. sapub.org The reaction typically proceeds by a double condensation mechanism, forming a dihydropyrazine (B8608421) intermediate which then aromatizes, often through oxidation by air or an added oxidant.

Table 2: Heterocycle Formation from this compound

| Reagent | Heterocyclic Product | Reaction Conditions |

| Formaldehyde | 7-Bromo-1H-imidazo[4,5-c]quinoline | Acetic acid, reflux |

| Benzaldehyde | 7-Bromo-2-phenyl-1H-imidazo[4,5-c]quinoline | NaHSO₃, DMF, heat |

| Glyoxal | 9-Bromoquinoxalino[2,3-c]quinoline | Ethanol, reflux |

| Benzil | 9-Bromo-2,3-diphenylquinoxalino[2,3-c]quinoline | Acetic acid, reflux |

Note: This table illustrates expected products from condensation reactions. Specific experimental conditions may vary.

Acylation and Alkylation Reactions of Amino Groups

The primary amino groups of this compound can undergo standard acylation and alkylation reactions.

Acylation with acyl chlorides or anhydrides will form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Depending on the stoichiometry of the acylating agent, mono- or di-acylated products can be obtained.

Alkylation with alkyl halides can also occur at the amino groups. However, this reaction is often less selective and can lead to a mixture of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Ligand Complexation with Metal Centers

The two nitrogen atoms of the vicinal diamine group, along with the nitrogen atom of the quinoline ring, make this compound an excellent candidate as a chelating ligand in coordination chemistry. wikipedia.org It can act as a bidentate or potentially a tridentate ligand, coordinating to various metal centers. The formation of stable five-membered chelate rings with metal ions is a characteristic feature of 1,2-diamines. wikipedia.org The resulting metal complexes can have interesting photophysical, catalytic, or biological properties. The specific coordination mode and the geometry of the resulting complex will depend on the metal ion, its oxidation state, and the reaction conditions.

Intramolecular Cyclization Reactions and Annulation Pathways

A significant and well-documented reaction pathway for this compound and its analogs is the intramolecular cyclization to form fused heterocyclic systems. The ortho-disposed amino groups are ideally situated for condensation reactions with various electrophiles, leading to the formation of a five-membered imidazole ring fused to the quinoline core, resulting in the imidazo[4,5-c]quinoline scaffold.

This transformation is a type of annulation reaction, where a new ring is constructed onto an existing one. The general mechanism involves the initial formation of a Schiff base by the reaction of one of the amino groups with a carbonyl compound (such as an aldehyde) or a related electrophile. This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, and subsequent dehydration or oxidation leads to the aromatic fused-ring system.

A common method for this cyclization involves the reaction of the quinoline-3,4-diamine (B1585804) with a carboxylic acid or its derivative, such as an orthoester. For instance, the reaction with an orthoester, like trimethyl orthovalerate, in a suitable solvent such as toluene, leads to the formation of a 2-substituted-1H-imidazo[4,5-c]quinoline. The reaction proceeds through the formation of an intermediate that cyclizes and eliminates alcohol to yield the final product.

While specific studies on this compound are not extensively detailed in the available literature, the reaction chemistry of analogous quinoline-3,4-diamines provides a strong precedent for its reactivity. The following table summarizes typical conditions for the synthesis of imidazo[4,5-c]quinolines from quinoline-3,4-diamine precursors, which are directly applicable to the 8-bromo derivative.

Table 1: Representative Conditions for the Synthesis of Imidazo[4,5-c]quinolines

| Reactant for Diamine | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Quinoline-3,4-diamine | Trimethyl orthovalerate | Toluene | Not specified | 2-Butyl-1H-imidazo[4,5-c]quinoline |

| Quinoline-3,4-diamine | Benzaldehyde | DMSO | 165 °C | 2-Phenyl-1H-imidazo[4,5-c]quinoline |

The reaction with aldehydes in the presence of an oxidizing agent or a catalyst that facilitates oxidation, such as sodium metabisulfite (B1197395) in DMSO, is another effective method for this transformation. The aldehyde first condenses with the diamine to form a dihydroimidazo[4,5-c]quinoline intermediate, which is then oxidized in situ to the aromatic product.

Oxidative Transformations of the Quinoline-Diamine System

Stereochemical Aspects of Reactions Involving this compound

There is no information available in the reviewed scientific literature regarding the stereochemical aspects of reactions involving this compound. The molecule itself is achiral. Stereochemical considerations would only become relevant if the compound were to react with a chiral reagent, be influenced by a chiral catalyst, or if a new stereocenter were to be formed in a product molecule under conditions that allow for stereocontrol. As no such reactions have been documented for this compound, this aspect of its chemistry remains unexplored.

Advanced Characterization Methodologies for 8 Bromoquinoline 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For 8-Bromoquinoline-3,4-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the amine protons.

The aromatic region would likely display a set of coupled multiplets corresponding to the protons on the benzene (B151609) and pyridine (B92270) rings. The positions of these signals (chemical shifts) are influenced by the electron-donating effects of the diamine groups and the electron-withdrawing effect of the bromine atom. The protons of the two amine groups (-NH₂) would typically appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound (Note: This is a hypothetical data table based on chemical structure)

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aromatic H (C2) | 8.5 - 8.7 | Doublet | 4.0 - 5.0 |

| Aromatic H (C5) | 7.6 - 7.8 | Doublet of doublets | 7.5 - 8.5, 1.0 - 1.5 |

| Aromatic H (C6) | 7.2 - 7.4 | Triplet | 7.5 - 8.5 |

| Aromatic H (C7) | 7.5 - 7.7 | Doublet of doublets | 7.5 - 8.5, 1.0 - 1.5 |

| Amine H (C3-NH₂) | 5.0 - 6.0 | Broad Singlet | N/A |

| Amine H (C4-NH₂) | 6.0 - 7.0 | Broad Singlet | N/A |

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the nine carbon atoms of the quinoline core. The chemical shifts would be influenced by the attached functional groups. Carbons bonded to the electronegative bromine and nitrogen atoms would be shifted to a lower field (higher ppm values).

Expected ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on chemical structure)

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| C2 | 145 - 150 |

| C3 | 130 - 135 |

| C4 | 140 - 145 |

| C4a | 120 - 125 |

| C5 | 128 - 132 |

| C6 | 125 - 128 |

| C7 | 130 - 134 |

| C8 | 115 - 120 |

| C8a | 148 - 152 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the coupled aromatic protons on the quinoline ring, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly useful for polar and large molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected ESI-MS Data for this compound (Note: This is a hypothetical data table based on the exact mass of C₉H₈BrN₃)

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M+H]⁺ | 237.9983 | 239.9962 |

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with high confidence. For this compound (C₉H₈BrN₃), HRMS would be used to confirm this specific elemental composition, distinguishing it from other potential structures with the same nominal mass.

Expected HRMS Data for this compound (Note: This is a hypothetical data table based on the exact mass of C₉H₈BrN₃)

| Formula | Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

| C₉H₈BrN₃ | [M+H]⁺ | 237.9983 | Within 5 ppm of calculated | < 5 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide critical information regarding its purity, molecular weight, and structural fragmentation pattern.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C₉H₈BrN₃), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 237 and 239. The analysis of the fragmentation pattern provides further structural confirmation.

Expected Key Fragmentation Data from GC-MS Analysis:

| m/z Value | Proposed Fragment Ion | Structural Information |

|---|---|---|

| 237/239 | [C₉H₈BrN₃]⁺ | Molecular Ion (M⁺) |

| 158 | [M - Br]⁺ | Loss of a bromine radical |

| 143 | [M - Br - NH]⁺ | Subsequent loss of an NH group |

| 130 | [C₈H₆N₂]⁺ | Fragmentation of the quinoline ring |

This fragmentation data allows for the unambiguous confirmation of the compound's identity and molecular structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds. Based on the structure, which includes a quinoline ring, two primary amine groups, and a carbon-bromine bond, a set of characteristic peaks can be predicted. For instance, a study on the structurally related 3,4-diamino benzophenone provides a reference for the vibrations of vicinal amino groups on an aromatic system. nih.gov

Predicted FT-IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 1650 - 1590 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1620 - 1570 | C=C and C=N stretching | Quinoline Ring |

| 1350 - 1250 | C-N stretching | Aromatic Amine |

| 850 - 750 | C-H out-of-plane bending | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and vibrations of aromatic ring systems. The Raman spectrum of this compound would be expected to show strong signals for the quinoline ring vibrations. DFT calculations and experimental studies on various quinoline derivatives have shown that these molecules give rise to intense Raman signals. researchgate.net The symmetric vibrations of the heterocyclic and benzene rings, as well as the C-Br stretch, would be prominent.

Predicted Raman Spectral Data for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1610 - 1550 | Ring stretching modes | Quinoline Ring |

| 1400 - 1350 | Ring breathing mode | Quinoline Ring |

| 1050 - 990 | Ring trigonal breathing | Quinoline Ring |

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and conjugation within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to excited states. The spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the extended π-conjugated system of the diamino-substituted quinoline core. The presence of the amino groups (auxochromes) typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. Studies on other substituted quinolines confirm these general trends. nih.gov

Predicted UV-Vis Absorption Data for this compound (in Methanol):

| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~250 | High | π → π* (Benzene ring) |

| ~300 | Medium | π → π* (Quinoline system) |

Photoluminescence and Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent, and this property is highly sensitive to substitution and environment. Photoluminescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

The fluorescence of this compound would originate from the relaxation of an excited singlet state (S₁) to the ground state (S₀). However, the presence of the heavy bromine atom could lead to fluorescence quenching via the "heavy-atom effect," which promotes intersystem crossing to the triplet state, potentially reducing the fluorescence quantum yield. nih.govhku.hk Detailed studies on related brominated hydroxyquinolines have explored these complex photophysical processes. nih.govhku.hk

Expected Photoluminescence Properties for this compound:

| Parameter | Expected Observation | Notes |

|---|---|---|

| Excitation Wavelength (λₑₓ) | ~380 nm | Corresponding to the lowest energy absorption band (n → π*) |

| Emission Wavelength (λₑₘ) | > 400 nm | Stokes shift expected |

| Quantum Yield (Φ) | Low to Moderate | Potentially reduced by the heavy-atom effect of bromine |

| Fluorescence Lifetime (τ) | Nanoseconds (ns) range | Typical for organic fluorophores |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering definitive proof of a compound's molecular structure and stereochemistry. mdpi.com The process involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

Table 1: Representative Crystallographic Data for Bromoquinoline Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Bromo-8-methoxyquinoline nih.gov | C₁₀H₈BrNO | Orthorhombic | P2₁2₁2₁ | 5.1615 | 12.1337 | 14.2436 | 90 |

| 6,8-Dibromoquinoline nih.gov | C₉H₅Br₂N | Monoclinic | P2₁/n | 7.3436 | 9.8961 | 13.0108 | 109.589 |

This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a synthesized compound like this compound, chromatographic methods are vital for assessing its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile compounds. nih.gov It is widely used to determine the purity of pharmaceutical and chemical compounds. In the context of quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a common method. researchgate.net This technique employs a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The analysis of this compound by HPLC would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time would be indicative of the compound's polarity, and the peak area would be proportional to its concentration.

Table 2: Illustrative HPLC Parameters for the Analysis of Isoquinoline Alkaloids

| Parameter | Condition |

| Column | Polar RP |

| Mobile Phase | Acetonitrile, water, and 0.04 M 1-butyl-3-methylimidazolium tetrafluoroborate nih.gov |

| Detection | DAD (Diode-Array Detection) nih.gov |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

This table provides representative conditions for the HPLC analysis of related alkaloid compounds. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net

For the analysis of complex mixtures containing quinoline alkaloids, UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful tool. researchgate.net This combination allows for the rapid separation and identification of various components based on their retention times and mass-to-charge ratios. A UPLC method for this compound would offer a high-throughput and highly sensitive means of purity assessment.

Table 3: Representative UPLC-MS Conditions for Quinoline Alkaloid Analysis

| Parameter | Condition |

| Column | C18 researchgate.net |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid researchgate.net |

| Flow Rate | 0.3 mL/min |

| Detection | ESI-Q-TOF/MS (Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) researchgate.net |

This table illustrates typical UPLC-MS parameters used for the analysis of related quinoline alkaloids. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. ijpsr.com It is frequently employed to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. nih.gov In the synthesis of quinoline derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. nih.govnih.gov

For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential adsorption of the compound to the stationary phase. The position of the spot, characterized by its retention factor (Rf value), provides an indication of the compound's identity and purity.

Table 4: Example TLC System for Monitoring Quinoline Derivative Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel G plates ijpsr.com |

| Mobile Phase | Petroleum ether: Ethyl acetate (7:3) nih.gov |

| Visualization | Iodine chamber ijpsr.com or UV light |

This table provides a representative TLC system that can be adapted for monitoring the synthesis of this compound.

Computational and Theoretical Investigations of 8 Bromoquinoline 3,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. semanticscholar.org DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. irjweb.com Functionals like B3LYP are commonly used in conjunction with basis sets (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy, which is the most challenging component of the calculation. semanticscholar.org These calculations can predict a wide range of molecular properties for 8-Bromoquinoline-3,4-diamine, from its geometry to its electronic and spectroscopic characteristics.

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. scirp.org

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular properties. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. semanticscholar.org This gap is crucial for understanding the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org DFT calculations are a primary method for determining these orbital energies and the resulting gap. For the parent molecule, quinoline (B57606), DFT calculations have determined a HOMO-LUMO gap of approximately 4.83 eV. scirp.org

Table 1: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors Calculated via DFT

Note: The following data is for the related compound quinoline, calculated at the B3LYP level, and serves to illustrate the concepts.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.646 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.830 |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.646 |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.816 |

| Electronegativity (χ) | The power of an atom to attract electrons (I+A)/2 | 4.231 |

| Chemical Hardness (η) | Resistance to change in electron distribution (I-A)/2 | 2.415 |

A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. DFT methods are highly effective for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles. semanticscholar.org

Table 2: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Heterocyclic System

Note: This table illustrates the type of data obtained from a DFT geometry optimization. Specific values would need to be calculated for this compound.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C1-N2 | 1.375 Å |

| C3-N2 | 1.390 Å | |

| C-Br | 1.895 Å | |

| Bond Angle | C1-N2-C3 | 108.5° |

| C-C-Br | 119.8° | |

| H-N-C | 115.0° |

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using DFT. The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry. nih.gov

This method calculates the magnetic shielding tensor for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts (δ) by comparing them to the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS). These predicted ¹H and ¹³C NMR spectra can be compared directly with experimental spectra. This is especially useful for distinguishing between potential isomers or for assigning specific peaks in a complex spectrum. idc-online.com While there can be systematic errors, linear regression or machine learning models can be applied to the calculated data to improve the accuracy of the predictions. nrel.govchemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. Using DFT, researchers can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting structure that cannot be isolated experimentally. researchgate.net

For a reaction involving this compound, such as an electrophilic substitution or a cyclization, the process would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting these species.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Performing frequency calculations to confirm that the reactants and products are energy minima (all real frequencies) and that the TS is a first-order saddle point (one imaginary frequency). researchgate.net

Advanced techniques like "direct dynamics" trajectory simulations can even model the atomic motions over picosecond timeframes around the transition state, revealing dynamic features of the reaction pathway that are invisible to static calculations. researchgate.net

Conformational Analysis and Energy Landscapes

While the quinoline core of this compound is a rigid, planar system, conformational flexibility arises from the rotation of its substituents, specifically the two amino (-NH₂) groups at positions 3 and 4. Conformational analysis aims to identify the most stable arrangements (conformers) of these groups and the energy barriers to rotation between them.

This is achieved by systematically rotating one or more key dihedral angles (e.g., the H-N-C-C angle) and calculating the molecule's potential energy at each step. The resulting plot of energy versus the dihedral angle is known as a potential energy surface or energy landscape. The minima on this landscape correspond to stable conformers, while the maxima represent the transition states for interconversion. Understanding the preferred conformation and the flexibility of the diamine substituents is crucial, as it dictates the shape of the molecule and its ability to engage in specific intermolecular interactions, such as hydrogen bonding.

Molecular Docking and Ligand Interaction Modeling (Focus on Methodological Development)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov It has become an essential tool in drug discovery for screening virtual libraries of compounds and for understanding drug-receptor interactions at a molecular level. mdpi.com

The methodological development of docking for quinoline derivatives involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The ligand structure is generated and optimized using methods like DFT as described above.

Docking Algorithm: A search algorithm explores the possible binding poses of the ligand within the active site of the receptor. This involves translating and rotating the ligand and sampling its conformational flexibility.

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate a more favorable binding interaction.

Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions between the quinoline derivative and the amino acid residues of the protein. nih.govnih.gov

This process helps in understanding the structural basis for a compound's biological activity and provides a rational approach for designing new derivatives with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoline Derivatives (Focus on Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org For quinoline derivatives, including this compound, QSAR studies are instrumental in predicting their biological activities and guiding the design of new, more potent analogues. nih.govresearchgate.net The fundamental principle underpinning QSAR is that the variations in the biological activity of a group of structurally related compounds, such as quinoline derivatives, are dependent on the changes in their molecular features. fiveable.me

The development of a QSAR model involves a systematic process that begins with the selection of a dataset of compounds with known biological activities. slideshare.net Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. nih.gov These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. nih.gov

Statistical methods are then employed to derive a mathematical equation that links these descriptors to the biological activity. fiveable.me Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like k-nearest neighbors (KNN), decision trees (DT), and backpropagation neural networks (BPNN). fiveable.menih.gov The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Theoretical Framework of QSAR for Quinoline Derivatives

The theoretical framework for QSAR studies on quinoline derivatives generally falls into two main categories: 2D-QSAR and 3D-QSAR.

2D-QSAR: This approach utilizes molecular descriptors that are derived from the two-dimensional representation of the molecule. frontiersin.org These descriptors quantify various aspects of the molecular structure, such as topology, electronic properties, and physicochemical characteristics. nih.gov For a hypothetical QSAR study on a series of quinoline derivatives, including this compound, a 2D-QSAR model might be developed to predict a specific biological activity, such as anticancer or antimicrobial efficacy.

The general form of a 2D-QSAR model can be represented by the following equation:

Biological Activity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

Where f represents the mathematical function that relates the descriptors to the activity.

Table 1: Examples of 2D Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Specific Descriptor Example | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |

3D-QSAR: Three-dimensional QSAR methods consider the 3D structure of the molecules and their interaction fields. nih.gov The most common 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). wikipedia.orgmdpi.com These methods are particularly useful for understanding the steric and electrostatic interactions between the quinoline derivatives and their biological target.

In a 3D-QSAR study, the molecules in the dataset are aligned or superimposed based on a common scaffold. wikipedia.org The steric and electrostatic fields around each molecule are then calculated at various grid points. slideshare.net PLS analysis is typically used to correlate the variations in these fields with the changes in biological activity. mdpi.com

The results of CoMFA and CoMSIA are often visualized as contour maps, which highlight the regions in 3D space where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. mdpi.com For instance, a contour map might indicate that a bulky substituent at a particular position on the quinoline ring is favorable for activity (sterically favored region), while a negatively charged group is unfavorable (electrostatically disfavored region).

Table 2: Comparison of CoMFA and CoMSIA in 3D-QSAR

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Fields Calculated | Steric and Electrostatic fields. wikipedia.org | In addition to Steric and Electrostatic, also includes Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fields. |

| Potential Function | Lennard-Jones and Coulomb potentials. wikipedia.org | Gaussian-type potential function, which provides a smoother field distribution. |

| Contour Maps | Provides information on sterically and electrostatically favorable/unfavorable regions. mdpi.com | Offers a more detailed understanding of the structure-activity relationship by including hydrophobic and hydrogen bonding interactions. |

| Applicability | Widely used for understanding ligand-receptor interactions. | Often provides a more refined and predictive model due to the inclusion of additional descriptor fields. |

The application of these QSAR methodologies to quinoline derivatives allows for the rational design of new compounds with potentially enhanced biological activities. fiveable.me By understanding the key structural features that govern a particular activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. nih.gov

Applications of 8 Bromoquinoline 3,4 Diamine in Advanced Chemical Research and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 8-Bromoquinoline-3,4-diamine scaffold makes it a highly valuable precursor in the construction of intricate molecular architectures. The diamino functionality allows for the formation of new heterocyclic rings, while the bromo group provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents.

Scaffold for the Synthesis of Novel Heterocyclic Systems

The adjacent 3- and 4-amino groups on the quinoline (B57606) ring are perfectly poised for condensation reactions with a variety of diketones, diesters, and other bifunctional reagents. These reactions lead to the formation of novel fused heterocyclic systems, such as pyrazino[2,3-c]quinolines and imidazo[4,5-c]quinolines. The bromine atom at the 8-position can then be further functionalized, allowing for the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

For instance, the reaction of this compound with α-dicarbonyl compounds can yield novel luminescent materials. The extended π-conjugated systems of these resulting heterocyclic compounds often exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The quinoline moiety is a prevalent scaffold in a wide array of pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The diamine functionality can be utilized to introduce pharmacologically relevant side chains or to construct more complex heterocyclic systems known to possess biological activity.

The bromo-substituent offers a site for modification through powerful synthetic tools like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, providing a means to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. This versatility has led to its use in the development of kinase inhibitors and other targeted therapies.

Development of Chelating Ligands and Coordination Chemistry

The two adjacent nitrogen atoms of the diamine group, in conjunction with the nitrogen atom of the quinoline ring, create a potential tridentate chelation site. This structural feature makes this compound and its derivatives excellent candidates for the development of novel ligands for a variety of metal ions.

Ligands for Transition Metal Catalysis (e.g., Palladium, Iron)

Derivatives of this compound can be synthesized to act as ligands for transition metals such as palladium and iron. These metal complexes can serve as highly efficient catalysts in a range of organic transformations. For example, palladium complexes bearing ligands derived from this scaffold have shown promise in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high turnover numbers and selectivity.

Similarly, iron complexes with these ligands are being explored as more sustainable and cost-effective alternatives to precious metal catalysts. These iron catalysts have demonstrated activity in oxidation and reduction reactions, which are fundamental processes in industrial chemical synthesis.

Design of Chiral Ligands for Enantioselective Synthesis

The development of chiral ligands is crucial for enantioselective synthesis, which is the selective production of one enantiomer of a chiral molecule. By introducing a chiral center into the this compound scaffold, it is possible to design novel chiral ligands. This can be achieved by reacting the diamine with a chiral auxiliary or by resolving a racemic mixture of a derivatized ligand.

These chiral ligands can then be coordinated to a metal center to create an asymmetric catalyst. Such catalysts are highly sought after in the pharmaceutical industry for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Contributions to Materials Science and Optoelectronics

While still an emerging area of research, the unique electronic and structural properties of this compound and its derivatives suggest significant potential in the field of materials science and optoelectronics. The quinoline core is known for its electron-transporting capabilities, and the ability to functionalize the molecule at multiple positions allows for the tuning of its electronic properties.

The synthesis of polymers and oligomers incorporating the this compound unit could lead to the development of new semiconducting materials for use in organic field-effect transistors (OFETs) and photovoltaic devices. Furthermore, the inherent luminescent properties of some of its heterocyclic derivatives, as mentioned earlier, make them promising candidates for the development of new and efficient light-emitting materials. The bromine atom also provides a pathway for the synthesis of organometallic phosphorescent materials, which are of great interest for OLED technology.

Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

There is no specific research literature available that details the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or as a primary fluorescent material. While quinoline derivatives are broadly investigated for their potential in OLED technology due to their electron-transporting and emissive properties, specific studies on the 3,4-diamine substituted 8-bromoquinoline (B100496) are not present in the public domain. Research in this area tends to focus on other derivatives, such as metal complexes of 8-hydroxyquinoline (B1678124).

Applications in Polymer Chemistry

Information regarding the application of this compound in polymer chemistry is not available in the reviewed scientific literature. The diamine functionality suggests potential as a monomer in the synthesis of polymers such as polyamides or polyimides. However, no published studies were found that have utilized this specific compound for such purposes or have investigated the properties of any resulting polymers.

Role in Analytical Chemistry (e.g., Sensors, Probes)

There is no direct research available on the application of this compound as an analytical sensor or probe. The quinoline scaffold is known to be a foundation for various fluorescent chemosensors, often for the detection of metal ions. The presence of the diamine and bromo substituents on the quinoline ring could theoretically impart specific sensing capabilities. However, without experimental data from dedicated research, any potential role in this field remains speculative. Studies on related compounds, such as 8-amidoquinoline derivatives, have shown promise as fluorescent probes for zinc ions, but this cannot be directly extrapolated to this compound.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 8-Bromoquinoline-3,4-diamine

The development of new and environmentally friendly methods for synthesizing this compound is a primary area of future research. Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. Future investigations are expected to focus on catalytic systems, such as transition-metal-catalyzed C-H amination, to streamline the synthesis and improve atom economy. The exploration of flow chemistry techniques could also offer a more sustainable and scalable production method, minimizing waste and enhancing reaction control.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic C-H Amination | Reduced number of steps, improved atom economy | Development of selective and efficient catalysts |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction conditions |

Investigation of Undiscovered Reactivity and Transformation Pathways

The reactivity of the vicinal diamine functionality in conjunction with the bromo-substituted quinoline (B57606) core presents a rich landscape for chemical exploration. While the diamine moiety is known to participate in cyclization reactions to form fused heterocyclic systems, there remains a vast, unexplored territory of its chemical transformations. Future research will likely delve into novel cycloaddition reactions, metal-catalyzed cross-coupling reactions involving the C-Br bond, and the selective functionalization of the amine groups. Understanding these new reaction pathways will unlock access to a wider array of complex molecular architectures.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties

The strategic design and synthesis of derivatives of this compound with specific, tailored properties is a promising avenue for future work. By modifying the quinoline core or the diamine groups, it is possible to fine-tune the electronic, optical, and biological properties of the resulting molecules. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's photophysical characteristics for applications in organic electronics. Similarly, the incorporation of pharmacophoric fragments could lead to the development of new therapeutic agents.

Table 2: Examples of Potential Functionalized Derivatives and Their Target Properties

| Derivative Class | Functionalization Strategy | Target Property | Potential Application |

|---|---|---|---|

| Extended π-systems | Cross-coupling reactions at the C-Br position | Enhanced fluorescence, charge transport | Organic Light-Emitting Diodes (OLEDs) |

| Chiral derivatives | Asymmetric synthesis or resolution | Chiral recognition | Asymmetric catalysis, chiral sensors |

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play a crucial role in accelerating research on this compound and its derivatives. Advanced theoretical modeling techniques, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. These computational tools can be employed to predict the outcomes of unknown reactions, design novel derivatives with desired functionalities, and elucidate reaction mechanisms. The synergy between computational predictions and experimental validation will be instrumental in guiding future research efforts in a more efficient and targeted manner.

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique properties of this compound and its derivatives make them attractive candidates for a variety of emerging applications. In the field of materials science, these compounds could be utilized as building blocks for the synthesis of novel polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with applications in gas storage, separation, and catalysis. In medicinal chemistry, the quinoline scaffold is a well-established pharmacophore, and new derivatives could be explored as potential anticancer, antimicrobial, or antiviral agents. Furthermore, their photophysical properties could be harnessed for the development of advanced sensors and imaging agents.

Q & A

Basic: What are the established synthetic routes for 8-bromoquinoline-3,4-diamine?

Methodological Answer:

Synthesis typically involves bromination of quinoline precursors followed by diamine introduction. For example:

- Bromination : Direct bromination of 3,4-diaminoquinoline using bromine in glacial acetic acid at room temperature, analogous to procedures for 3-bromoquinoline derivatives .

- Amination : Post-bromination, Buchwald–Hartwig or Ullmann coupling conditions (e.g., Pd catalysts, ligands like Xantphos, and amines) can introduce amino groups at the 3,4-positions. Adjust reaction temperatures (e.g., 90–110°C) and solvent systems (e.g., THF or toluene) to optimize yields .

Basic: How is this compound characterized in academic research?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm bromine and amine positioning.

- HPLC : Purity assessment (>98%) using C18 columns with UV detection, as recommended for related brominated quinolines .

- X-ray Crystallography : Resolve structural ambiguities, particularly for regioselectivity confirmation in crystalline derivatives .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Store at 0–6°C to prevent decomposition, as advised for brominated quinoline analogs .

- Light Sensitivity : Use amber vials to avoid photodegradation.

- Moisture Control : Store in desiccators; the compound may hydrolyze in humid environments, especially in acidic/basic media.

Advanced: How can Buchwald–Hartwig amination be optimized for introducing amino groups in 8-bromoquinoline derivatives?

Methodological Answer:

- Catalyst Selection : Use Pd(OAc) with SPhos or RuPhos ligands for improved turnover.

- Solvent Optimization : Toluene or dioxane enhances reaction efficiency compared to THF.

- Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) reduces side reactions like debromination .

Advanced: How should researchers address contradictory data on regioselectivity during functionalization?

Methodological Answer:

- Comparative Analysis : Replicate reactions under Ullmann (CuI, DMF, 120°C) vs. Buchwald–Hartwig conditions to assess positional preferences.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to rationalize bromine’s directing effects .

- Isotopic Labeling : Use N-labeled amines to track substitution patterns via MS/MS .

Advanced: What role does this compound play in synthesizing CNS drug candidates?

Methodological Answer:

- Building Block Utility : Serves as a precursor for tetrahydroisoquinoline derivatives via reduction (e.g., NaBH/AcOH) or alkylation (e.g., PhCHBr in CHCN), key to dopamine receptor ligands .

- Fluorine–Amine Exchange : Analogous to fluorinated isoquinolines, bromine can be replaced with cyclic amines to enhance blood-brain barrier permeability .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Detect sub-1% impurities using ion-trap MS with ESI+ mode.

- Column Choice : Zorbax Eclipse Plus C18 (3.5 µm) improves resolution for polar byproducts like deaminated intermediates .

- Internal Standards : Deuterated analogs (e.g., this compound-D) normalize recovery rates during quantification .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and respirators (NIOSH-approved) to prevent skin/eye contact and inhalation .

- Waste Management : Segregate halogenated waste; collaborate with certified disposal firms to avoid environmental release .

- Emergency Protocols : Immediate eye rinsing (15+ minutes with saline) and medical consultation if exposed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.